3-carbamimidoylbenzoic Acid
Overview
Description
3-Carbamimidoylbenzoic acid is an organic compound with the molecular formula C8H8N2O2 It is characterized by the presence of a benzoic acid moiety substituted with a carbamimidoyl group at the third position
Synthetic Routes and Reaction Conditions:
From 3-Cyanobenzoic Acid: One common method involves the conversion of 3-cyanobenzoic acid to this compound. This can be achieved by dissolving 3-cyanobenzoic acid in acetone and adding trimethylsilyl diazomethane.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles under acidic or basic conditions to yield the corresponding carboxylic acids.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, with optimization for yield and purity. The choice of solvents, catalysts, and reaction conditions are tailored to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) to yield oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carbamimidoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Halides, amines, alcohols
Major Products:
Oxidation Products: Oxidized benzoic acid derivatives
Reduction Products: Aminobenzoic acid derivatives
Substitution Products: Various substituted benzoic acids
Scientific Research Applications
3-Carbamimidoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-carbamimidoylbenzoic acid involves its interaction with specific molecular targets and pathways. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This can lead to various biological effects, such as enzyme inhibition or activation, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
3-Aminobenzoic Acid: Similar structure but with an amino group instead of a carbamimidoyl group.
4-Carbamimidoylbenzoic Acid: Similar structure but with the carbamimidoyl group at the fourth position.
Uniqueness: 3-Carbamimidoylbenzoic acid is unique due to the specific positioning of the carbamimidoyl group, which imparts distinct chemical and biological properties. This positional isomerism can lead to differences in reactivity, solubility, and biological activity compared to its analogs .
Properties
IUPAC Name |
3-carbamimidoylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H3,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNGNBVDEYRVGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962715 | |
Record name | 3-Carbamimidoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52820-49-2, 42823-63-2 | |
Record name | 3-(Aminoiminomethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052820492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Carbamimidoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(AMINOIMINOMETHYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HDD4R2AEW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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